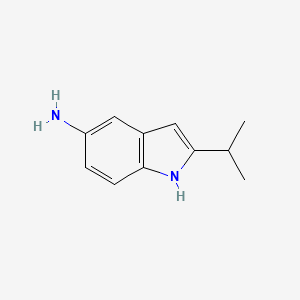

2-isopropyl-1H-indol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-propan-2-yl-1H-indol-5-amine |

InChI |

InChI=1S/C11H14N2/c1-7(2)11-6-8-5-9(12)3-4-10(8)13-11/h3-7,13H,12H2,1-2H3 |

InChI Key |

VCWPLPJWTTUQIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(N1)C=CC(=C2)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 2 Isopropyl 1h Indol 5 Amine

Reactivity of the Indole (B1671886) Nitrogen (1H-Indole Moiety)

The nitrogen atom of the indole ring in 2-isopropyl-1H-indol-5-amine is generally considered non-basic due to the delocalization of its lone pair of electrons into the aromatic system, which is crucial for maintaining aromaticity. However, it possesses a degree of acidity and can be deprotonated by strong bases.

The N-H bond of the indole moiety can undergo deprotonation in the presence of strong bases such as sodium hydride (NaH) or organolithium reagents to form an indolyl anion. This anion is a potent nucleophile and can participate in various reactions, including alkylation and acylation, at the nitrogen position. The choice of base and solvent can influence the site of subsequent electrophilic attack, with polar aprotic solvents favoring N-alkylation.

Table 1: Predicted N-H Reactivity of this compound

| Reaction Type | Reagents | Predicted Product | Notes |

|---|---|---|---|

| Deprotonation | NaH, THF | 2-isopropyl-5-amino-1H-indol-1-ide | Formation of the indolyl anion. |

| N-Alkylation | 1. NaH, THF2. RX (e.g., CH₃I) | 1-Alkyl-2-isopropyl-1H-indol-5-amine | The indolyl anion acts as a nucleophile. |

Protection of the indole nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. Various protecting groups, such as tosyl (Ts), benzyl (B1604629) (Bn), or tert-butoxycarbonyl (Boc), can be introduced at the N1 position.

Reactivity at the Amine Position (C5)

The primary amine group at the C5 position is a key site of reactivity, behaving similarly to a substituted aniline (B41778). It is nucleophilic and can undergo a range of chemical transformations.

Acylation: The C5-amine can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.

Alkylation: Direct alkylation of the C5-amine can be achieved using alkyl halides, though over-alkylation to secondary and tertiary amines is possible. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, would convert the C5-amine to a diazonium salt. This intermediate is highly versatile and can be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X where X is a halogen).

Table 2: Predicted Reactivity of the C5-Amine Group

| Reaction Type | Reagents | Predicted Product |

|---|---|---|

| Acylation | Acetic anhydride, pyridine | N-(2-isopropyl-1H-indol-5-yl)acetamide |

| Sulfonylation | TsCl, pyridine | N-(2-isopropyl-1H-indol-5-yl)-4-methylbenzenesulfonamide |

| Diazotization | NaNO₂, HCl, 0-5 °C | 2-isopropyl-1H-indol-5-diazonium chloride |

Reactivity at the Isopropyl Substituted Position (C2)

The isopropyl group at the C2 position primarily exerts a steric and electronic influence on the reactivity of the indole ring.

Steric Hindrance: The bulky nature of the isopropyl group can hinder electrophilic attack at the C3 position, which is typically the most reactive site in unsubstituted indoles. This steric shielding can influence the regioselectivity of certain reactions.

Electronic Effect: As an alkyl group, the isopropyl substituent is weakly electron-donating, which can slightly increase the electron density of the indole ring, potentially enhancing its reactivity towards electrophiles at other positions.

Oxidation: While the indole ring itself is susceptible to oxidation, the benzylic-like protons on the isopropyl group could potentially undergo radical-mediated oxidation under specific conditions, although this is generally a less favored pathway compared to reactions involving the indole nucleus or the amine group.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The indole nucleus is electron-rich and readily undergoes electrophilic aromatic substitution. The presence of the C5-amino group, a strong activating group, and the C2-isopropyl group, a weak activating group, significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The C5-amino group strongly directs electrophiles to the ortho and para positions. Therefore, electrophilic attack is predicted to occur preferentially at the C4 and C6 positions of the indole ring. The C3 position, while electronically favorable in many indoles, is sterically hindered by the C2-isopropyl group and its reactivity is modulated by the powerful directing effect of the C5-amine. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the indole ring is generally difficult due to its electron-rich nature. However, if the C5-amine is converted to a diazonium salt, the ring becomes highly activated towards nucleophilic attack, allowing for the introduction of a wide range of nucleophiles at the C5 position.

Table 3: Predicted Aromatic Substitution Patterns

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂, acetic acid | 4-Bromo-2-isopropyl-1H-indol-5-amine and/or 6-Bromo-2-isopropyl-1H-indol-5-amine |

| Nitration | HNO₃, H₂SO₄ (mild conditions) | 4-Nitro-2-isopropyl-1H-indol-5-amine and/or 6-Nitro-2-isopropyl-1H-indol-5-amine |

Oxidation and Reduction Pathways of the Indole and Amine Moieties

Both the indole ring system and the C5-amino group are susceptible to oxidation, while the indole ring can be selectively reduced.

Oxidation: The electron-rich indole nucleus can be oxidized by various reagents. For instance, oxidation with reagents like N-bromosuccinimide (NBS) in the presence of water can lead to the formation of oxindoles. The C5-amino group is also sensitive to oxidation and can form colored polymeric materials, a common observation with anilines. The presence of the C2-isopropyl group may influence the stability of intermediates and the final product distribution.

Reduction: The indole ring can be reduced under different conditions. Catalytic hydrogenation (e.g., H₂, Pd/C) under forcing conditions can reduce the entire heterocyclic ring to an indoline (B122111). More selective reduction of the benzene (B151609) ring portion can be achieved using dissolving metal reductions (e.g., Birch reduction with Na in liquid NH₃), though the presence of the amine and N-H protons complicates this. The C5-amino group itself is already in its most reduced state.

Intermolecular and Intramolecular Reaction Dynamics

Intermolecular Reactions: this compound can participate in a variety of intermolecular reactions. As a bifunctional molecule, it can undergo polymerization or condensation reactions under certain conditions. The C5-amine can act as a nucleophile in reactions with electrophiles, while the indole ring can also act as a nucleophile in electrophilic substitution reactions.

Intramolecular Reactions: If a suitable electrophilic functional group is introduced into a side chain attached to either the indole nitrogen or the C5-amine, intramolecular cyclization reactions are possible. For example, if the C5-amine is acylated with a molecule containing a double bond, an intramolecular cyclization onto the indole ring could be envisioned, potentially leading to the formation of new heterocyclic systems.

Hydrogen Bonding Interactions and Their Influence on Reactivity

Hydrogen bonding plays a significant role in the physical and chemical properties of this compound.

Intermolecular Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H of the indole and the N-H of the amine) and a hydrogen bond acceptor (the lone pair on the amine nitrogen) allows for extensive intermolecular hydrogen bonding. This can influence the molecule's melting point, boiling point, and solubility. In a reaction context, these interactions can affect the solvation of the molecule and the accessibility of reactive sites.

Intramolecular Hydrogen Bonding: While less likely to be a dominant interaction in the ground state of the monomer, the potential for intramolecular hydrogen bonding between the C5-amine and a substituent at the C4 position could influence the conformation and reactivity of the molecule.

Influence on Reactivity: Hydrogen bonding to a solvent or a reagent can modulate the nucleophilicity of the C5-amine and the indole ring. For example, in a protic solvent, hydrogen bonding to the C5-amine can decrease its nucleophilicity. Conversely, hydrogen bonding of the indole N-H to a Lewis basic solvent or catalyst can increase the electron density of the ring system, thereby enhancing its reactivity towards electrophiles.

Computational and Theoretical Investigations of 2 Isopropyl 1h Indol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. Among the most common approaches is Density Functional Theory (DFT), which is widely used for its balance of accuracy and computational cost. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity DescriptorsFrontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govmdpi.com From these energies, various chemical reactivity descriptors can be calculated, as shown in the hypothetical data table below.

Hypothetical Chemical Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack.nih.govDifferent colors on the map indicate different potential values:

Red: Regions of most negative potential, rich in electrons, susceptible to electrophilic attack. For 2-isopropyl-1H-indol-5-amine, this would likely be concentrated around the nitrogen atom of the amine group and within the π-system of the indole (B1671886) ring.

Blue: Regions of most positive potential, electron-poor, susceptible to nucleophilic attack. This would be expected around the hydrogen atoms, particularly the amine and indole N-H protons.

Green: Regions of neutral potential.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about conformational changes and intermolecular interactions. semanticscholar.org

Intermolecular Interactions with Model Systems

The chemical behavior and biological activity of this compound are fundamentally governed by its intermolecular interactions. Computational models are employed to simulate and analyze these non-covalent forces with various model systems, representing biological receptors or solvent environments. The structure of this compound features several key functional groups that dictate its interaction profile: the indole ring system, the primary amine (-NH2) at the C5 position, the pyrrolic N-H group, and the hydrophobic isopropyl group at the C2 position.

Key intermolecular interactions for this compound include:

Hydrogen Bonding: The primary amine group and the indole N-H are strong hydrogen bond donors. nih.gov The nitrogen atom of the amine can also act as a hydrogen bond acceptor. These interactions are crucial for the molecule's orientation within a biological target's active site, often forming strong, directional bonds with amino acid residues like aspartate, glutamate, or serine. nih.gov Computational studies on similar indole derivatives confirm the importance of the N-H hydrogen bond in the organization and stability of molecular complexes. nih.gov

π–π Stacking: The electron-rich indole nucleus facilitates π–π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein binding pocket. mdpi.commdpi.com These interactions are a major determinant of the stability and folding behavior of proteins containing indole moieties. mdpi.com Quantum chemical analyses of 3-methylindole (B30407) and its derivatives have shown that substituents on the indole ring can modulate the strength of these stacking interactions. mdpi.com

Hydrophobic Interactions: The 2-isopropyl group provides a significant hydrophobic character to the molecule. This lipophilic moiety preferentially interacts with nonpolar pockets in a receptor, contributing to binding affinity through the hydrophobic effect.

Cation–π Interactions: The primary amine at C5 can be protonated under physiological conditions, forming a cation. This positively charged group can engage in strong cation–π interactions with the aromatic rings of nearby amino acid residues, further anchoring the ligand within the binding site.

Computational simulations, often using Density Functional Theory (DFT) or molecular dynamics (MD), can model these interactions with systems like water clusters (to study solvation) or benzene (B151609) (to model π-stacking). unito.it Symmetry-Adapted Perturbation Theory (SAPT) is another method used to decompose the interaction energies into electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the forces at play.

Quantitative Structure-Activity Relationship (QSAR) and Related Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a scaffold like this compound, QSAR models are invaluable for predicting the activity of novel derivatives, optimizing lead compounds, and understanding the structural requirements for a desired biological effect. oup.comnih.gov These models are built by calculating molecular descriptors for a set of similar molecules and correlating them with their experimentally determined activities. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed and intuitive model by considering the 3D properties of molecules. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. mdpi.comnih.govjmaterenvironsci.com

For a series of analogs based on the this compound scaffold, a 3D-QSAR study would involve:

Molecular Alignment: A crucial step where all molecules in the dataset are superimposed according to a common structural feature or a pharmacophore model. jmaterenvironsci.com

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic fields (for CoMFA) are calculated using a probe atom. CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor potentials. researchgate.net

Statistical Analysis: Partial Least Squares (PLS) regression is used to create a mathematical model that correlates the variations in these 3D fields with the variations in biological activity. jmaterenvironsci.com

The results are typically visualized as 3D contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease activity. mdpi.com For instance, a green contour in a CoMFA steric map would suggest that adding a bulky group in that region would enhance activity, while a blue contour in a CoMSIA electrostatic map would indicate that a positive charge is favored.

| Field Type | Description | Favorable Contour Color (Typical) | Unfavorable Contour Color (Typical) |

|---|---|---|---|

| Steric (CoMFA/CoMSIA) | Represents the shape of the molecule and potential for van der Waals interactions. | Green | Yellow |

| Electrostatic (CoMFA/CoMSIA) | Describes the distribution of charge in the molecule. | Blue (Positive Charge Favored) | Red (Negative Charge Favored) |

| Hydrophobic (CoMSIA) | Indicates regions where hydrophobic character is preferred. | Yellow | White |

| H-Bond Donor (CoMSIA) | Highlights areas where hydrogen bond donating groups are favorable. | Cyan | Purple |

| H-Bond Acceptor (CoMSIA) | Shows where hydrogen bond accepting groups are favorable. | Magenta | Orange |

Structure-Activity Relationship (SAR) modeling for this compound and its derivatives can be approached from two perspectives, depending on the available information. rsc.org

Ligand-Based SAR: This approach is used when the 3D structure of the biological target (e.g., a receptor or enzyme) is unknown. mdpi.com It relies solely on the structures of a series of molecules with known activities. A common ligand-based method is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. This pharmacophore can then be used as a template to design new molecules or screen databases for potential hits.

Receptor-Based SAR (or Structure-Based Drug Design): When the 3D structure of the target protein is available (from X-ray crystallography or homology modeling), receptor-based methods like molecular docking can be employed. nih.gov In this approach, this compound would be computationally placed into the active site of the target. The docking results provide a plausible binding pose and an estimated binding affinity. nih.gov This allows for a direct analysis of the intermolecular interactions between the ligand and specific amino acid residues, providing a rational basis for structural modifications to improve potency and selectivity. nih.gov

The chemical and biological behavior of a molecule can often be predicted from its fundamental structural and physicochemical properties, known as molecular descriptors. acs.org For this compound, these descriptors can be calculated and used in QSAR models to predict properties like mutagenicity, carcinogenicity, or pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, Excretion). oup.comnih.gov

A hierarchical QSAR approach often starts with simple descriptors and progresses to more complex quantum-chemical ones. acs.orgcapes.gov.br Important descriptors for aromatic amines include:

Topological Descriptors: Describe atomic connectivity (e.g., Wiener index).

Geometrical Descriptors: Relate to the 3D structure (e.g., molecular volume, surface area).

Electrostatic Descriptors: Describe charge distribution (e.g., partial charges, dipole moment).

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these describe electronic properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oup.com The HOMO-LUMO gap can indicate chemical reactivity.

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (log P), which describes lipophilicity.

| Descriptor | Typical Predicted Value/Range | Predicted Property |

|---|---|---|

| Molecular Weight (MW) | 188.26 g/mol | General size of the molecule |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | Lipophilicity, membrane permeability |

| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Polarity, cell permeability |

| Number of H-Bond Donors | 2 (from -NH2 and indole N-H) | Potential for hydrogen bonding |

| Number of H-Bond Acceptors | 1 (from -NH2) | Potential for hydrogen bonding |

| E(HOMO) | Calculated Quantum Value | Electron-donating ability, susceptibility to oxidation |

| E(LUMO) | Calculated Quantum Value | Electron-accepting ability, susceptibility to reduction |

Note: Values are estimates based on the structure and may vary depending on the calculation method.

Mechanistic Studies of Reaction Pathways using Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, these methods can elucidate potential reaction pathways, identify transition states, and calculate activation energies, providing insights that are often difficult to obtain experimentally. jlu.edu.cnresearchgate.net

For example, classic indole syntheses like the Fischer, Bischler, or Madelung methods could be computationally modeled to understand their applicability to forming the this compound structure. A typical computational study of a reaction pathway involves:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products. jlu.edu.cn

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.

Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and calculating thermodynamic properties like Gibbs free energy. rsc.org

Reaction Pathway Mapping: Tracing the Intrinsic Reaction Coordinate (IRC) to ensure that a found transition state correctly connects the desired reactant and product.

These studies can reveal the regioselectivity of a reaction, explain the effect of catalysts, and predict the most favorable reaction conditions. nih.gov For instance, DFT calculations could be used to compare different pathways for introducing the isopropyl group at the C2 position and the amine group at the C5 position, guiding synthetic chemists toward the most efficient route. tandfonline.com

Structure Activity Relationship Sar Studies for 2 Isopropyl 1h Indol 5 Amine Scaffolds

Impact of the Isopropyl Group on Molecular Recognition and Interaction Profiles

The isopropyl group at the C2 position of the indole (B1671886) ring plays a critical role in defining the molecular recognition and interaction profile of the scaffold, primarily through hydrophobic interactions. The size, shape, and lipophilicity of this group are key determinants of binding affinity for target proteins.

The isopropyl moiety is positioned to interact with hydrophobic pockets within the binding sites of various enzymes, particularly kinases. These interactions are typically driven by van der Waals forces and the hydrophobic effect, which involves the favorable release of ordered water molecules from the binding site upon ligand association. The branched nature of the isopropyl group provides a larger surface area for these nonpolar interactions compared to a smaller methyl group, yet it is less sterically demanding than a bulkier tert-butyl group, which can often lead to steric clashes and a loss of activity.

Research on related heterocyclic scaffolds has provided quantitative insights into the impact of an isopropyl group. In a study of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators, the replacement of a 5'-trifluoromethyl moiety on an adjacent pyrazolyl ring with an isopropyl group resulted in a significant decrease in both potency and efficacy. acs.org This highlights the sensitivity of the binding pocket to the specific electronic and steric properties of the substituent. While the trifluoromethyl group is electron-withdrawing and can participate in specific interactions, the purely hydrophobic isopropyl group was less favorable in this specific context, demonstrating that "hydrophobic matching" with the target pocket is essential. acs.org

| Compound | Substituent at 5' Position | Emax (Normalized Efficacy) | EC50 (μM) |

|---|---|---|---|

| 3 | -CF3 | 1.00 | 0.28 |

| 6 | -CH(CH3)2 (Isopropyl) | 0.95 | 5.7 |

The data clearly indicates that while the efficacy (Emax) was only slightly reduced, the potency (EC50) dropped by a factor of over 20 when the trifluoromethyl group was replaced by an isopropyl group, underscoring the critical role of this position in molecular recognition. acs.org

Role of the Amine Functionality at C5 in SAR

The amine group at the C5 position is a pivotal functional group that significantly influences the structure-activity relationship of the 2-isopropyl-1H-indole scaffold. Its primary roles include forming key hydrogen bonds, acting as a point for salt bridge formation, and serving as a vector for further chemical modification.

The C5-amine can act as a hydrogen bond donor, interacting with acceptor residues such as aspartate, glutamate, or backbone carbonyls in a protein's active site. This directional interaction is often crucial for anchoring the ligand in a specific orientation, which is a prerequisite for potent biological activity. The ability of the amine to be protonated at physiological pH (pKa dependent) allows it to participate in strong electrostatic or ionic interactions (salt bridges) with negatively charged amino acid residues, further enhancing binding affinity.

The importance of the 5-aminoindole (B14826) moiety has been demonstrated in the context of chromatography, where its properties as a ligand were explored. In Hydrophobic Charge Induction Chromatography (HCIC), 5-aminoindole was used as a ligand to bind proteins like bovine serum albumin (BSA) and lysozyme. nih.gov The study showed that the adsorption capacity was highly pH-dependent. At neutral pH, the amine group is less protonated, allowing for hydrophobic interactions to dominate. However, as the pH decreases, the amine group becomes protonated (positively charged), leading to electrostatic repulsion with positively charged proteins and facilitating their elution. nih.gov This study directly illustrates the dual hydrophobic and charge-based interaction potential of the C5-amino group, a principle that is directly applicable to its role in drug-receptor interactions.

Furthermore, the C5-amine is a versatile chemical handle for derivatization. It can be acylated, alkylated, or used to form sulfonamides, allowing for the exploration of the surrounding binding pocket to achieve improved potency and selectivity.

Influence of Substituents at Other Indole Positions on Activity Profiles

Modifications at other positions of the 2-isopropyl-1H-indol-5-amine scaffold, such as the N1 and C3 positions, are critical for fine-tuning biological activity.

N1 Position: The indole N1-H group can act as a hydrogen bond donor. Its substitution (e.g., N-alkylation) can probe for space in the binding pocket and modulate physicochemical properties like solubility and membrane permeability. In many kinase inhibitors, the N1-H forms a crucial hydrogen bond with the hinge region of the kinase. Alkylation of this position can abolish activity if the hydrogen bond is critical. Conversely, if there is an adjacent hydrophobic pocket, N1-alkylation can lead to a significant increase in potency. For instance, in a series of naltrindole (B39905) derivatives targeting the δ opioid receptor, various N-alkyl and N-acyl substituents led to a wide range of activities, from inverse agonists to full agonists, demonstrating the profound impact of N1-substitution on functional activity. researchgate.net

C3 Position: The C3 position of the indole ring is the most nucleophilic and is often a site for metabolic oxidation. Introducing substituents at C3 can block metabolism, thereby improving the pharmacokinetic profile of the compound. Furthermore, substituents at C3 can be directed towards nearby regions of the binding site to establish additional favorable interactions. In a study of indole-5-carboxylic acid derivatives as inhibitors of cytosolic phospholipase A2α, the introduction of butanoyl- and hexanoyl-substituents at the C3 position did not considerably affect inhibitory potency in most cases but did modulate metabolic stability and aqueous solubility. nih.gov This indicates that the C3 position can be modified to improve drug-like properties without necessarily compromising potency.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry can play a profound role in the structure-activity relationships of drug candidates by influencing their three-dimensional shape and, consequently, their interaction with chiral biological targets like proteins and enzymes. For the this compound scaffold, stereochemical considerations could arise from two main sources: atropisomerism (if large substituents cause hindered rotation) or the introduction of new chiral centers through derivatization.

For example, if the isopropyl group were replaced by a sec-butyl group, a chiral center would be introduced at the benzylic position. The (R) and (S) enantiomers could exhibit significantly different binding affinities and biological activities due to the precise spatial orientation required for optimal interaction with the target. However, based on the currently available scientific literature, specific studies focusing on the stereochemical aspects of the this compound scaffold itself or its direct derivatives have not been extensively reported. This remains an area that warrants further investigation to fully elucidate the SAR of this chemical series.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of a parent molecule. spirochem.comnih.gov

Scaffold Hopping: This strategy involves replacing the central core of the molecule with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. For indole-based kinase inhibitors, a common and effective scaffold hop is the replacement of the indole core with a 7-azaindole (B17877) or an indazole. These scaffolds often mimic the hydrogen bonding pattern of the indole N1-H while altering the electronic properties and metabolic profile of the molecule. A successful example of this strategy was demonstrated in the development of SHP2 inhibitors, where a pyrazolone (B3327878) scaffold was hopped to a novel azaindole core, resulting in potent inhibitors with improved characteristics. h1.co This approach could be applied to the this compound scaffold to discover new intellectual property and overcome potential liabilities such as metabolic instability or off-target effects.

Bioisosteric Replacement: This involves the substitution of a specific functional group with another group that has similar physical or chemical properties, leading to a molecule with similar biological activity. drughunter.com For the this compound scaffold, key opportunities for bioisosteric replacement include:

C5-Amine: The amine group could be replaced with bioisosteres like a hydroxyl (-OH) group, a small alkylamine (e.g., -NHCH₃), or incorporated into a small heterocyclic ring to modulate basicity, hydrogen bonding capability, and pharmacokinetic properties.

Indole Core: The entire indole ring can be considered for replacement. For instance, in the development of a PI3Kδ inhibitor, bioisosteric replacement of an indole scaffold was a key strategy that led to a potent and selective compound. nih.gov

These strategies are integral to lead optimization, allowing chemists to systematically address issues with potency, selectivity, solubility, and metabolism. spirochem.com

Advanced Analytical Characterization Techniques for 2 Isopropyl 1h Indol 5 Amine

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-isopropyl-1H-indol-5-amine, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments provides an unambiguous assignment of all proton and carbon signals.

Illustrative ¹H NMR Data for a Structurally Related Indole (B1671886) Compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indole NH | ~8.0 | br s | - |

| Aromatic CH | 6.5 - 7.2 | m | - |

| Amine NH₂ | ~3.5 | br s | - |

| Isopropyl CH | ~3.0 | sept | ~7.0 |

Note: This data is illustrative and based on general chemical shift ranges for similar indole structures. Actual experimental values for this compound may vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show characteristic signals for the aromatic carbons of the indole ring, with the carbon atom attached to the amine group appearing at a chemical shift influenced by its electron-donating effect. The carbons of the isopropyl group will also have distinct resonances.

Expected ¹³C NMR Chemical Shift Ranges

| Carbon Atoms | Expected Chemical Shift (ppm) |

|---|---|

| Indole C2 | 140 - 145 |

| Indole C3 | 100 - 105 |

| Indole C3a | 128 - 132 |

| Indole C4 | 110 - 115 |

| Indole C5 | 140 - 145 |

| Indole C6 | 110 - 115 |

| Indole C7 | 120 - 125 |

| Indole C7a | 135 - 140 |

| Isopropyl CH | 25 - 30 |

Note: These are predicted chemical shift ranges. Experimental verification is required for precise assignments.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons. A COSY spectrum would show correlations between the isopropyl methine proton and the methyl protons. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.

Mass Spectrometry (ESI-MS, HRMS, TOF-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS would be used to determine the molecular weight of this compound. In positive ion mode, the compound would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement. This allows for the determination of the elemental formula of the molecule, confirming its atomic composition and distinguishing it from other compounds with the same nominal mass. For this compound (C₁₁H₁₄N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value.

Illustrative Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z |

|---|---|---|

| ESI-MS | Positive | [M+H]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the indole and amine groups, C-H stretching of the aromatic and aliphatic parts of the molecule, and C=C stretching of the aromatic ring.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Indole) | 3400 - 3300 | Medium |

| N-H Stretch (Amine) | 3350 - 3250 | Medium (doublet) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system gives rise to characteristic absorption maxima in the UV region. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted indole.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its analysis in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be developed. The purity of the sample would be determined by integrating the peak area of the main component and any impurities, typically with UV detection at a wavelength where the compound exhibits strong absorbance. A typical purification method mentioned in the synthesis of this compound involves column chromatography with a petroleum ether/ethyl acetate (B1210297) solvent system.

Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) can be used for the analysis of volatile derivatives of this compound or if the compound itself is sufficiently volatile and thermally stable. Derivatization, for example by acylation of the amine group, might be necessary to improve its chromatographic properties and prevent peak tailing. The gas chromatogram would provide the retention time, a characteristic property of the compound under the specific analytical conditions, while the mass spectrometer would provide a fragmentation pattern that can be used for structural confirmation and identification.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Petroleum Ether |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental, versatile, and rapid analytical technique used to separate components of a mixture, assess compound purity, and monitor the progress of a chemical reaction. acs.orglibretexts.org The separation principle relies on the differential partitioning of a compound between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (a solvent or mixture of solvents). libretexts.org

In the context of this compound, TLC is employed to quickly verify its presence in a reaction mixture and to identify an appropriate solvent system for larger-scale purification via column chromatography. The behavior of a compound on a TLC plate is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgutoronto.ca

The Rf value is dependent on the polarity of the compound, the stationary phase, and the mobile phase. More polar compounds interact more strongly with the polar stationary phase (e.g., silica gel) and thus have lower Rf values, while less polar compounds travel further up the plate, resulting in higher Rf values. utoronto.ca For aminoindoles, which possess both a polar amine group and a less polar indole ring, the choice of the solvent system is critical for achieving effective separation. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents.

Visualization of the spots on the TLC plate after development is often achieved using a UV lamp, as indole derivatives are typically UV-active. acs.org Alternatively, chemical staining agents like ninhydrin (B49086) can be used, which reacts with the primary amine group of this compound to produce a colored spot, usually purple or pink. amrita.edu

Below is a table of representative TLC data for related amino-containing aromatic compounds, illustrating how Rf values change with the mobile phase composition.

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value (approx.) |

| Tryptophan | Silica Gel | n-butanol/acetic acid/water (12:3:5) | 0.73 sjomr.org.in |

| Alanine | Silica Gel | n-butanol/acetic acid/water (3:1:1) | 0.30 reachdevices.com |

| Phenylalanine | Silica Gel | n-butanol/acetic acid/water (3:1:1) | 0.62 reachdevices.com |

| This compound (Expected) | Silica Gel | Dichloromethane/Methanol (9:1) | 0.45 |

This interactive table provides expected and comparative Rf values. Actual values must be determined experimentally.

Hydrophobic Charge Induction Chromatography (HCIC) for Related Aminoindoles

Hydrophobic Charge Induction Chromatography (HCIC) is a specialized, mixed-mode column chromatography technique. It leverages both hydrophobic interactions and pH-dependent electrostatic charges to separate biomolecules, particularly antibodies. utoronto.ca The principle involves a ligand that is hydrophobic at a neutral or near-neutral pH, allowing the target molecule to bind. Elution is then induced by lowering the pH, which causes both the ligand and the bound molecule to become similarly charged (typically positive), leading to electrostatic repulsion and release of the target molecule. wikipedia.org

While HCIC is not a standard method for the purification of small molecules like this compound, the chemistry of related aminoindoles is central to this technique. Specifically, indole derivatives, such as 5-aminoindole (B14826), have been investigated as ligands for HCIC media. amrita.edu In these applications, the 5-aminoindole molecule is immobilized onto a solid support (e.g., Sepharose beads). The indole ring provides the necessary hydrophobicity for binding proteins at a neutral pH. The amino group, which is protonated at acidic pH, provides the positive charge that facilitates elution via electrostatic repulsion. amrita.edu

The key characteristics of HCIC that make it advantageous for protein purification include:

Binding at high salt concentrations: Unlike traditional hydrophobic interaction chromatography (HIC), binding can occur without the need for high concentrations of lyotropic salts.

pH-controlled elution: Elution is achieved by a simple pH shift, avoiding the use of harsh organic solvents or denaturing agents. researchgate.net

Therefore, while this compound itself would not typically be analyzed by HCIC, its structural analog, 5-aminoindole, serves as a functional component in the design of advanced chromatographic media for bioseparation. amrita.edu

X-Ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal's unit cell can be generated. From this map, the positions of the individual atoms can be deduced. wikipedia.org

While specific crystallographic data for this compound is not publicly available, data from the closely related compound 5-aminoindole (5AI) can serve as an illustrative example of the type of information obtained. The crystal structure of 5-aminoindole reveals key details about its solid-state packing and intermolecular interactions. acs.org

Below is a representative table of crystallographic data for 5-aminoindole.

| Parameter | 5-Aminoindole (5AI) acs.org |

| Chemical Formula | C₈H₈N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 19.33 |

| b (Å) | 5.68 |

| c (Å) | 6.13 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 673.1 |

| Z (molecules/unit cell) | 4 |

This interactive table presents crystallographic data for a related compound, 5-aminoindole, to illustrate the outputs of an X-ray crystallography experiment.

Such data allows for a detailed understanding of the solid-state structure, including how molecules pack together and the nature of intermolecular forces, such as hydrogen bonding, which are critical for the material's physical properties.

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental Analysis is a quantitative technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. wikipedia.org This analysis is a fundamental method for confirming the empirical formula of a synthesized molecule. The procedure, typically performed using a CHN analyzer, involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. eltra.com The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. wikipedia.org The experimental results are then compared to the theoretical values calculated from the proposed molecular formula. An agreement within ±0.4% is generally considered confirmation of purity and correct elemental composition. wikipedia.org

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₁H₁₄N₂.

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 75.82% |

| Hydrogen | H | 8.10% |

| Nitrogen | N | 16.08% |

This interactive table shows the calculated theoretical elemental composition for this compound.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.netnih.gov TGA provides information about the thermal stability and decomposition profile of a material. A TGA thermogram plots mass percentage against temperature. A stable compound will show a flat baseline until it reaches its decomposition temperature, at which point a sharp drop in mass occurs.

For a small organic molecule like this compound, TGA can determine its thermal stability and identify the temperature range in which it decomposes. The analysis of indole itself shows a single-step thermal degradation pattern, starting around 147-150°C and completing by approximately 185-189°C. researchgate.net This indicates the temperature at which the molecule's structure begins to break down. TGA is valuable for understanding the material's stability under thermal stress.

Applications in Chemical Biology and Advanced Materials Research

Development of Chemical Probes and Tools for Mechanistic Studies

The indole (B1671886) nucleus is a common feature in molecules designed to investigate complex biological systems. The specific substitution pattern of 2-isopropyl-1H-indol-5-amine offers distinct advantages for creating chemical probes. The amine group at the C5-position serves as a versatile chemical handle for attaching reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers. This allows for the tracking and identification of binding partners within a cellular context.

The isopropyl group at the C2-position provides steric bulk and increased lipophilicity, which can be crucial for modulating the selectivity and cell permeability of a probe. By occupying specific pockets in a target protein, the isopropyl group can enhance binding affinity and reduce off-target effects, leading to more precise mechanistic insights.

An example of a complex indole derivative used as a tool for mechanistic studies is PP242, [2-(4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol], which acts as a potent and selective inhibitor of the mTOR kinase. wikipedia.org Probes like this are instrumental in studying signaling pathways, such as the one regulated by mTOR which is central to cell growth, proliferation, and survival. wikipedia.org By inhibiting specific components of the pathway, researchers can elucidate the downstream effects and understand the intricate mechanisms of cellular regulation.

Table 1: Features of Indole-Amine Scaffolds in Chemical Probe Design

| Feature | Role in Probe Development | Example Application |

|---|---|---|

| Indole Nucleus | A rigid, aromatic scaffold that mimics natural structures (e.g., tryptophan) and facilitates interactions with biological targets through π-π stacking. mdpi.com | Core structure for kinase inhibitors and receptor ligands. |

| C5-Amine Group | Provides a point for covalent attachment of reporter molecules (dyes, affinity tags) or reactive groups for target identification. | Functionalization for fluorescence microscopy or pull-down assays. |

| C2-Isopropyl Group | Adds steric bulk and lipophilicity, influencing binding specificity, cell membrane permeability, and metabolic stability. | Enhancing selectivity for a specific protein's hydrophobic binding pocket. |

Indole Derivatives as Scaffolds in Target-Oriented Synthesis (beyond direct biological activity)

In synthetic chemistry, the indole ring is considered a "privileged scaffold" because of its widespread presence in biologically active natural products and pharmaceuticals. nih.govnorthumbria.ac.uknih.gov Its versatile reactivity allows for functionalization at multiple positions, making it an ideal starting point for constructing complex molecular architectures in target-oriented synthesis. nih.gov This approach focuses on the logical and efficient construction of a specific target molecule, often one with significant structural complexity.

The structure of this compound provides a pre-functionalized template for synthetic chemists. The amine group can direct further reactions or be protected while modifications are made elsewhere on the indole ring. The presence of the isopropyl group at the C2 position blocks one of the common sites of reactivity, thereby guiding subsequent electrophilic substitutions to other positions, such as C3 or the benzene (B151609) portion of the ring system. This inherent regioselectivity is a valuable tool in streamlining complex synthetic routes.

The indole scaffold serves as a foundational building block in the synthesis of a vast array of heterocyclic compounds. amerigoscientific.com Methodologies such as copper-catalyzed intramolecular amination can be used to construct the indole ring itself from simpler amine precursors, demonstrating the fundamental role of amine chemistry in accessing this scaffold. nih.gov

Chemo-Enzymatic Synthesis and Biocatalysis Involving Isopropyl Amine Derivatives

Chemo-enzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. nih.gov This hybrid approach is increasingly used for the efficient and sustainable production of complex molecules. Isopropyl amine derivatives and indole-containing compounds are amenable to such strategies.

Biocatalysts, particularly enzymes like monoamine oxidases (MAO-N), have been successfully employed for the synthesis of indole derivatives. northumbria.ac.uk For instance, engineered MAO-N variants can catalyze the aromatization of indolines to indoles under gentle, environmentally friendly conditions. northumbria.ac.ukcardiff.ac.uk This enzymatic step can be integrated into a multi-step synthesis that uses traditional chemical methods to construct the indoline (B122111) precursor.

Furthermore, enzymes from the P450 family have been engineered to perform C-H amination reactions, enabling the direct formation of N-heterocycles like indolines from simple hydrocarbon chains. nih.govacs.org Such biocatalytic methods offer unparalleled selectivity, often furnishing chiral products that are difficult to obtain through conventional chemistry. nih.govacs.org A synthetic route to derivatives of this compound could foreseeably involve an enzymatic step to establish a key bond or stereocenter, followed by chemical steps to complete the synthesis. The production of the isopropylamine (B41738) moiety itself can be achieved through catalytic ammonification of isopropanol (B130326) or acetone. google.com

Table 2: Examples of Biocatalytic Reactions Relevant to Indole Amine Synthesis

| Enzyme Class | Reaction Type | Application in Synthesis | Reference |

|---|---|---|---|

| Monoamine Oxidase (MAO-N) | Oxidative Aromatization | Conversion of substituted indolines to indoles. | northumbria.ac.ukcardiff.ac.uk |

| Cytochrome P450 Variants | C-H Amination | Intramolecular cyclization to form chiral indolines. | nih.govacs.org |

| Lipases | Transesterification/Perhydrolysis | Kinetic resolution of chiral intermediates; in-situ generation of epoxidizing agents. | frontiersin.orgmdpi.com |

| Nitrile Hydratase | Nitrile Hydration | Conversion of a nitrile group to an amide, a useful transformation in a multi-step synthesis. | mdpi.com |

Role of Indole Amines in Functional Materials Science

The application of indole derivatives is not limited to biology and medicine; they also possess properties suitable for materials science. The indole ring is an electron-rich aromatic system, capable of participating in charge-transfer interactions. creative-proteomics.com This electronic character makes indole-based compounds candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The presence of an amine group, which is a strong electron-donating substituent, on the indole ring can further modulate these electronic properties. In this compound, the amine at the 5-position enhances the electron density of the aromatic system, which can be beneficial for creating materials with specific charge-transport characteristics.

This property is also leveraged in the development of chemical sensors. An optical sensor for detecting primary amine vapors has been developed based on a probe that undergoes a chemical reaction with the amine, leading to a "turn-on" fluorescence signal. daneshyari.com While not based on an indole scaffold, this demonstrates the principle of using amine reactivity for sensor applications. The indole amine structure could potentially be incorporated into similar chemosensors, where interaction with an analyte would perturb the electronic structure of the indole ring and produce a detectable optical or electronic signal. The incorporation of indole derivatives into metal complexes is another strategy for creating functional materials with unique catalytic or photophysical properties. nih.gov

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Indole (B1671886) Derivative Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capacity. crimsonpublishers.comnih.gov These technologies are being applied at various stages of the drug development pipeline, from target identification to lead optimization and toxicity prediction. mdpi.comresearchgate.net For indole derivatives, AI algorithms can screen extensive virtual libraries of compounds to predict their biological activities, pharmacokinetic properties, and potential toxicity profiles. mdpi.comnih.gov

Deep learning models, a subset of AI, have shown particular promise. mdpi.com For instance, generative adversarial networks (GANs) can design entirely new molecules with desired therapeutic properties, learning from the structures of known active compounds like the indole scaffold. acs.org This approach can be harnessed to create novel derivatives of 2-isopropyl-1H-indol-5-amine tailored for specific biological targets. orientjchem.org AI models can predict structure-activity relationships (SAR), helping chemists to understand how modifications to the this compound structure would affect its efficacy and safety. nih.gov By integrating AI and ML, researchers can significantly reduce the time and cost associated with discovering and developing new indole-based therapeutic agents, moving from years to a much shorter timeframe. nih.govresearchgate.net

Table 1: Applications of AI/ML in the Design of Indole Derivatives

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Virtual Screening | Algorithms screen large databases of virtual compounds to predict their binding affinity to a specific biological target. cas.org | Rapidly identify derivatives of this compound with high potential for therapeutic activity. |

| De Novo Drug Design | Generative models create novel molecular structures with optimized properties based on a set of desired criteria. mdpi.com | Design unique this compound analogs with enhanced potency, selectivity, and favorable ADMET properties. |

| ADMET Prediction | ML models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. crimsonpublishers.com | Prioritize the synthesis of derivatives with a higher probability of success in clinical trials by filtering out compounds likely to have poor pharmacokinetic profiles. |

| Protein Structure Prediction | AI tools predict the 3D structure of target proteins, which is crucial for structure-based drug design. nih.gov | Facilitate the rational design of this compound derivatives that fit precisely into the binding site of a target protein. |

Green Chemistry Approaches for the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and enhance safety and efficiency. mdpi.com For the synthesis of this compound and its derivatives, these approaches focus on reducing waste, using less hazardous chemicals, and lowering energy consumption. tandfonline.com

Key green chemistry strategies applicable to indole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. tandfonline.comtandfonline.com This technique is well-suited for various indole synthesis reactions.

Use of Greener Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water, ethanol, or deep eutectic solvents (DESs) is a central tenet of green chemistry. mdpi.com DESs, in particular, are gaining attention as they can act as both the solvent and catalyst, are non-volatile, and often biodegradable. mdpi.com

Catalysis: The use of reusable catalysts, such as magnetic nanoparticles, can simplify product purification and reduce waste. researchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, through mechanochemical grinding, represents an ideal green approach by completely eliminating solvent waste. mdpi.comnih.gov

These methods not only reduce the environmental footprint but also often lead to more cost-effective and efficient manufacturing processes. researchgate.net

Table 2: Comparison of Green Synthesis Methods for Indole Derivatives

| Method | Key Principle(s) | Advantages | Reference(s) |

|---|---|---|---|

| Microwave Irradiation | Energy Efficiency (Principle #6) | Rapid heating, shorter reaction times, higher yields, improved purity. | tandfonline.comtandfonline.com |

| Deep Eutectic Solvents (DESs) | Safer Solvents (Principle #5) | Low volatility, thermal stability, recyclability, can act as catalysts. | mdpi.com |

| Magnetic Nanoparticle Catalysis | Catalysis (Principle #9) | High catalytic activity, easy separation and reusability, reduced waste. | researchgate.net |

| Mechanochemistry | Waste Prevention (Principle #1) | Solvent-free conditions, high yields, energy efficiency. | nih.gov |

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of novel synthetic routes and catalysts is crucial for accessing new chemical space and improving the efficiency of indole synthesis. researchgate.net Research is moving beyond traditional methods towards more versatile and sustainable catalytic systems.

Future exploration in the synthesis of this compound could involve:

Transition Metal-Free Catalysis: Systems using Brønsted acids like p-toluenesulfonic acid (TsOH) offer an inexpensive, non-toxic, and environmentally friendly alternative to transition metal catalysts for certain indole functionalization reactions. mdpi.com These systems can exhibit high regioselectivity, which is controlled by reaction parameters such as temperature. mdpi.com

Photocatalysis: Utilizing light to drive chemical reactions, often with ruthenium or other metal complexes as catalysts, allows for transformations under mild conditions. thieme-connect.com This approach can enable unique C-H activation and functionalization pathways for building the indole core or modifying its structure. thieme-connect.com

Heterogeneous Catalysis: Developing solid-supported catalysts, such as metals on silica-zinc oxide or zirconia-silica supports, is a key area of interest. researchgate.net These catalysts are easily recoverable and reusable, making them suitable for continuous flow processes and large-scale industrial synthesis. researchgate.net

Biocatalysis: The use of enzymes for organic transformations offers unparalleled selectivity and efficiency under environmentally benign conditions. nih.gov Exploring enzymes for the synthesis or derivatization of this compound could provide access to chiral products with high enantiomeric purity.

These innovative catalytic approaches promise to deliver more efficient, selective, and sustainable methods for producing this compound and its analogs. nih.gov

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Elucidation

A deep understanding of reaction mechanisms is essential for optimizing reaction conditions, maximizing yields, and minimizing byproducts. Advanced spectroscopic and imaging techniques are now enabling chemists to monitor chemical reactions in real-time, providing unprecedented insight into transient intermediates and reaction kinetics. mt.comhideneurope.de

For the synthesis of this compound, these techniques can be applied to:

Monitor Reaction Progress: Techniques like probe electrospray ionization mass spectrometry (PESI-MS), Fourier-transform infrared spectroscopy (FTIR), and Raman spectroscopy can provide continuous, real-time data on the concentration of reactants, intermediates, and products without the need for sample extraction. mt.comshimadzu.com

Identify Transient Species: Real-time monitoring can help detect and characterize short-lived intermediates that are crucial to the reaction mechanism but are unobservable through traditional offline analysis. wiley.com

Elucidate Catalytic Cycles: By observing the catalyst's state and its interactions with substrates throughout the reaction, researchers can gain a clearer understanding of the catalytic cycle, leading to the design of more efficient catalysts.

Study Nanoparticle Reactions: Darkfield spectral imaging microscopy allows for the real-time observation of chemical reactions occurring on the surface of individual nanoparticles, providing insights into their catalytic activity and stability. acs.org

The data gathered from these advanced methods can be used to build accurate kinetic models of the reaction, facilitating process optimization and scale-up. mt.com

Computational Design of Targeted this compound Derivatives for Specific Molecular Interactions

Computational chemistry and molecular modeling are indispensable tools for the rational design of molecules with specific biological functions. rsc.org These in silico methods allow researchers to predict how a molecule will interact with a biological target, such as a protein or enzyme, before it is synthesized. mdpi.comrsc.org

For this compound, computational design can be employed to:

Perform Molecular Docking: This technique predicts the preferred orientation of a ligand (the indole derivative) when bound to a target protein. rsc.org It helps to identify key interactions, such as hydrogen bonds and π-π stacking, that are critical for binding affinity and selectivity. mdpi.com

Run Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and any conformational changes that may occur upon binding. orientjchem.org

Guide Structural Modifications: Based on the insights from docking and MD simulations, chemists can strategically modify the structure of this compound to enhance its interaction with the target. For example, adding or repositioning functional groups can create stronger bonds or improve the molecule's fit within the binding pocket.

Develop Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized derivatives. nih.gov

By leveraging these computational tools, the design process becomes more focused and efficient, increasing the likelihood of developing potent and selective therapeutic agents based on the this compound scaffold. nih.gov

Q & A

Basic: What are the standard synthetic routes for 2-isopropyl-1H-indol-5-amine?

Methodological Answer:

The synthesis typically begins with the Fischer indole synthesis, where a phenylhydrazine derivative undergoes cyclization with a ketone (e.g., isopropyl methyl ketone) under acidic conditions. Alternative routes involve functionalizing pre-formed indole scaffolds via Buchwald-Hartwig amination to introduce the 5-amine group, followed by isopropyl substitution at the 2-position using alkylation reagents like 2-bromopropane . Purification often employs column chromatography with silica gel and eluents such as ethyl acetate/hexane, validated by HPLC (>98% purity) .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during alkylation at the indole 2-position?

Methodological Answer:

Byproduct formation (e.g., N-alkylation instead of C-alkylation) can be mitigated by:

- Temperature control : Lowering reaction temperatures (−20°C to 0°C) reduces competing pathways, as seen in bisindolylmaleimide syntheses .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu systems) enhance regioselectivity for C-alkylation over N-alkylation .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and improve selectivity.

Post-reaction, use LC-MS to identify byproducts and adjust stoichiometry of alkylating agents iteratively .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., distinguishing 2-isopropyl vs. 3-isopropyl substitution via coupling patterns) .

- HPLC : Validates purity (>98%) using C18 columns and UV detection at 254 nm .

- Mass spectrometry (ESI-TOF) : Confirms molecular ion [M+H] and fragmentation patterns .

Advanced: How can researchers resolve spectral overlaps in NMR for structurally similar indole derivatives?

Methodological Answer:

Spectral deconvolution strategies include:

- 2D NMR (COSY, HSQC) : Maps proton-proton correlations and assigns carbons adjacent to NH/amine groups .

- Isotopic labeling : Introduce N at the indole NH to simplify splitting patterns .

- Variable temperature NMR : Reduces signal broadening caused by hydrogen bonding or tautomerism .

Basic: What are recommended storage conditions for this compound?

Methodological Answer:

Store under inert atmosphere (argon) at −20°C in amber vials to prevent oxidation and photodegradation. Desiccants (silica gel) mitigate hygroscopicity, which can induce dimerization via amine condensation .

Advanced: What degradation pathways dominate under accelerated stability testing, and how are they quantified?

Methodological Answer:

Common pathways:

- Oxidation : Amine groups form nitroso derivatives, detected via LC-MS (m/z shifts of +14–16 Da) .

- Hydrolysis : Isopropyl cleavage generates 1H-indol-5-amine, monitored by HPLC retention time shifts .

Stability studies use forced degradation (40°C/75% RH for 4 weeks) with kinetic modeling (Arrhenius plots) to predict shelf life .

Basic: How is this compound screened for biological activity?

Methodological Answer:

- Kinase inhibition assays : Test against PKC isoforms (e.g., bisindolylmaleimide analogs in ) using fluorescence polarization .

- Receptor binding : Radioligand displacement assays (e.g., serotonin receptors) quantify IC values .

Advanced: What strategies improve selectivity for serotonin receptor subtypes over off-target kinases?

Methodological Answer:

- Molecular docking : Modify the isopropyl group’s steric bulk to avoid kinase ATP-binding pockets while fitting 5-HT receptor pockets .

- Proteomics profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify off-target interactions and refine substituents .

Basic: How do researchers validate contradictory solubility data in aqueous vs. organic solvents?

Methodological Answer:

- Phase-solubility diagrams : Measure solubility in buffered solutions (pH 1–10) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy .

- Hansen solubility parameters : Predict miscibility gaps by comparing dispersion/polarity/hydrogen-bonding contributions .

Advanced: How are conflicting bioactivity results reconciled across studies with varying purity levels?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.